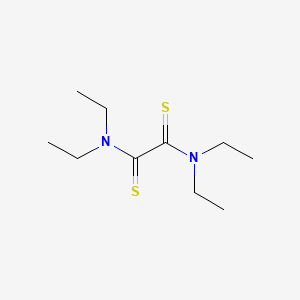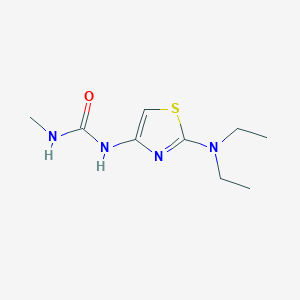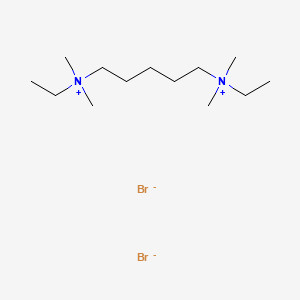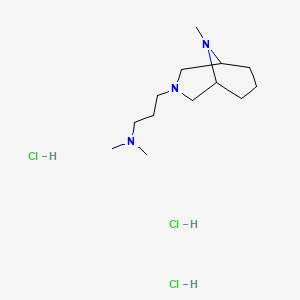
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo nonane core, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from aldehydes, amines, and activated alkenes. This multicomponent reaction is followed by reduction and lactamization to yield the desired bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Acts as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazabicyclo(4.2.1)nonane: Another bicyclic compound with a different ring structure.
3,7-Diazabicyclo(3.3.1)nonane: Similar core structure but different substituents.
Uniqueness
3,9-Diazabicyclo(331)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
3527-45-5 |
|---|---|
Fórmula molecular |
C13H30Cl3N3 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c1-14(2)8-5-9-16-10-12-6-4-7-13(11-16)15(12)3;;;/h12-13H,4-11H2,1-3H3;3*1H |
Clave InChI |
XRPGXOSIPDRDEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCC1CN(C2)CCCN(C)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


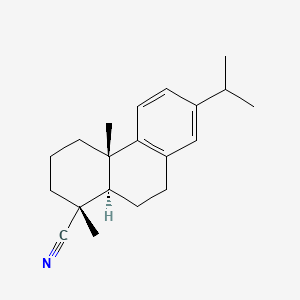


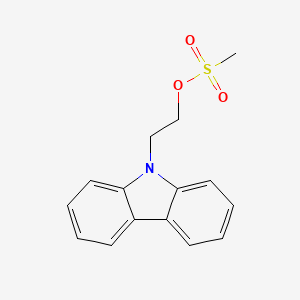
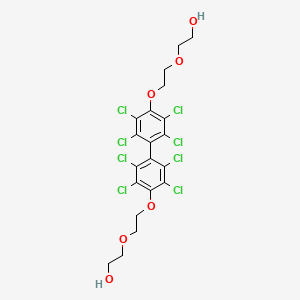
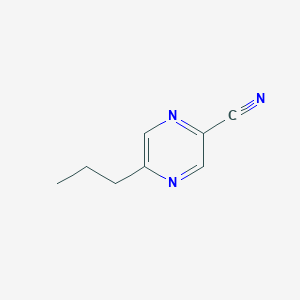
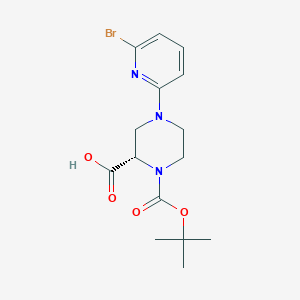
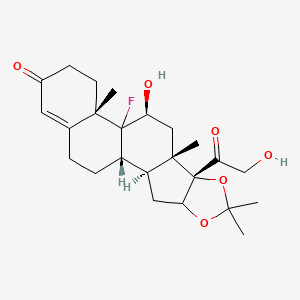

![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
